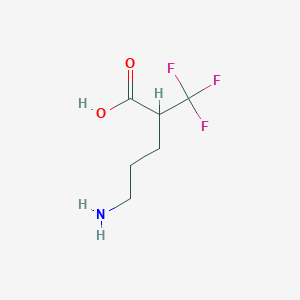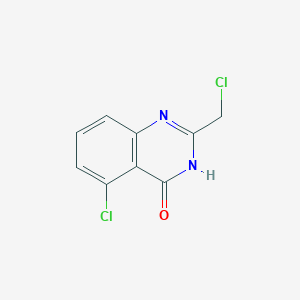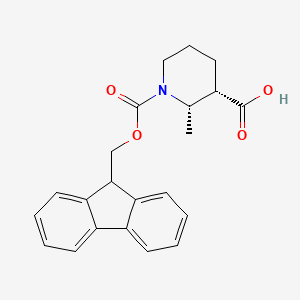
N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide
Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide, also known as BPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPCA is a pyrazole derivative that has been synthesized through various methods and has been found to possess unique biochemical and physiological effects.
Mechanism of Action
Target of Action
Related compounds have been found to interact with t-type calcium channels . These channels play a crucial role in neuronal excitability and burst firing .
Mode of Action
These compounds block human T-type channels in a state-dependent manner, with higher affinity for inactivated channels .
Pharmacokinetics
Related compounds have been optimized for solubility and brain penetration , which are critical factors for bioavailability.
Result of Action
Related compounds that block t-type calcium channels have shown efficacy in rodent models of generalized absence-like epilepsy .
Advantages and Limitations for Lab Experiments
N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is the study of its mechanism of action and its interactions with other cellular processes. Additionally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of more potent therapeutic agents.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide has been found to possess potential therapeutic applications in scientific research. It has been studied for its anticancer, antifungal, and antimicrobial properties. This compound has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
properties
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-8-12(17)14-11-6-7-16(15-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQHAOXKPRSPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



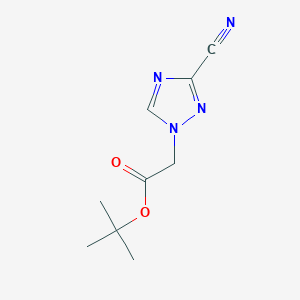

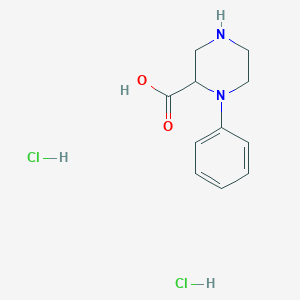

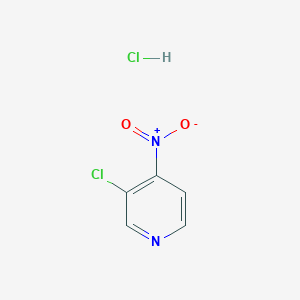
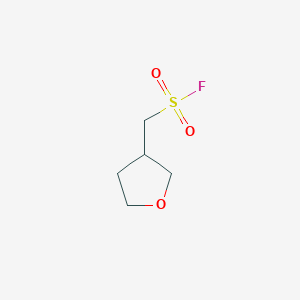

![2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B3365704.png)


